Aplyronine C
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Overview
Description
Aplyronine C is a natural product found in Aplysia kurodai with data available.
Scientific Research Applications
Potential as an Anticancer Agent
Aplyronine C, a member of the aplyronine family, exhibits significant potential as an anticancer agent. The antitumor macrolide aplyronine A and its analogs, including aplyronine C, have shown potent actin-depolymerizing activity, crucial for anticancer drug development. Research has focused on understanding their interactions with actin and tubulin, proteins integral to cell structure and division, thereby disrupting cancer cell dynamics (Kigoshi et al., 2002).
Mechanism of Action
Studies have revealed that aplyronine C works by forming a complex with actin and tubulin, inhibiting tubulin polymerization. This unique mechanism, different from other microtubule inhibitors, indicates its potential for high specificity and effectiveness in cancer treatment (Kita et al., 2013).
Synthesis and Derivative Development
Significant efforts have been made in the total synthesis of aplyronine C and its derivatives, highlighting the compound's potential for therapeutic use. The complex structure and synthesis process of aplyronine C have been a subject of extensive research, aiming to produce more accessible and effective analogs for clinical applications (Paterson et al., 2013).
Applications in Targeted Chemotherapy
Aplyronine C has been explored as a payload for antibody-drug conjugates (ADCs) in cancer chemotherapy. Its dual targeting of actin and tubulin, coupled with picomolar cytotoxicity, makes it an excellent candidate for developing next-generation ADCs, potentially increasing the specificity and reducing the toxicity of cancer treatments (Anzicek et al., 2018).
properties
CAS RN |
151923-86-3 |
---|---|
Product Name |
Aplyronine C |
Molecular Formula |
C53H90N2O12 |
Molecular Weight |
947.3 g/mol |
IUPAC Name |
[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] 2-(dimethylamino)propanoate |
InChI |
InChI=1S/C53H90N2O12/c1-34-24-25-35(2)46(64-15)28-26-36(3)50(60)39(6)45(58)21-17-16-18-23-49(59)66-47(22-19-20-44(32-34)63-14)40(7)51(61)37(4)27-29-48(67-53(62)42(9)54(11)12)41(8)52(65-43(10)57)38(5)30-31-55(13)33-56/h16-20,23,25,30-31,33-34,36-42,44-48,50-52,58,60-61H,21-22,24,26-29,32H2,1-15H3/b17-16+,20-19+,23-18+,31-30+,35-25+/t34-,36-,37+,38-,39-,40-,41+,42?,44+,45-,46+,47+,48-,50-,51+,52-/m1/s1 |
InChI Key |
BBBHWFQBKKSMGH-XXLWTVECSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |
SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Canonical SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
synonyms |
aplyronine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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